molecular formula C19H13BrN2 B1290028 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole CAS No. 760212-58-6

1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole

Cat. No.: B1290028
CAS No.: 760212-58-6
M. Wt: 349.2 g/mol
InChI Key: PPYIZNYOMNYZCG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to the benzimidazole core.

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism . Additionally, this compound can bind to proteins, altering their function and stability. The interactions between this compound and biomolecules are primarily driven by hydrophobic and π-π stacking interactions, which contribute to its binding affinity and specificity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by binding to transcription factors or DNA, thereby altering the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, as seen with cytochrome P450 . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes. The binding interactions of this compound with biomolecules are facilitated by its aromatic rings, which enable π-π stacking and hydrophobic interactions. These interactions contribute to the compound’s ability to modulate enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may affect its biological activity. In vitro and in vivo studies have demonstrated that this compound can exert long-term effects on cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity, which allows it to accumulate in lipid-rich environments.

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. This compound has been shown to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of this compound play a role in directing it to specific organelles. Its localization within these compartments can influence its activity, such as modulating gene expression in the nucleus or affecting mitochondrial function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with 4-bromobenzaldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-1H-benzo[d]imidazole
  • 1-(4-Chlorophenyl)-2-phenyl-1H-benzo[d]imidazole
  • 1-(4-Methylphenyl)-2-phenyl-1H-benzo[d]imidazole

Comparison: 1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated or methylated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

1-(4-bromophenyl)-2-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2/c20-15-10-12-16(13-11-15)22-18-9-5-4-8-17(18)21-19(22)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYIZNYOMNYZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630569
Record name 1-(4-Bromophenyl)-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760212-58-6
Record name 1-(4-Bromophenyl)-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Suspending 2.1 g (5.7 mmol) of N-[2-(4-bromophenylamino)phenyl]benzamide obtained in the above step (2) into 30 milliliter of xylene, and adding 0.6 g (2.9 mmol) of p-toluenesulfonic acid 1 hydrate, the resultant solution was azeotropically dehydrated while refluxing with heating for 3 hours. After naturally cooling the reacted solution, ethyl acetate, dichloromethane and water were added to the reacted solution, followed by separating an insoluble substance by filtration. Extracting an organic layer from mother liquor, the organic layer was washed with water and a saturated solution of sodium chloride and then, dried with anhydrous sodium sulfate, followed by removing the solvent by distillation under reduced pressure. Refining the residue with silicagel column chromatography, 1.0 g of 1-(4-bromophenyl)-2-phenyl-1H-benzimidazole was obtained as white crystals with a slight pink color (yield: 52%).
Name
N-[2-(4-bromophenylamino)phenyl]benzamide
Quantity
2.1 g
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reactant
Reaction Step One
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30 mL
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reactant
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0.6 g
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reactant
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Synthesis routes and methods II

Procedure details

2.1 g (5.7 mmol) of N-[2-(4-bromophenylamino)phenyl]benzamide were suspended into 30 mL of xylene, 0.6 g (2.9 mmol) of p-toluenesulfonic acid monohydrate was added, and the whole was refluxed under heating for 3 hours. After the resultant had been stood to cool, the reaction solution was added with ethyl acetate, dichloromethane, and water for filtering insoluble matter out. An organic layer was extracted from a mother liquor, washed with water and a saturated sodium chloride solution, and dried with anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by means of silica gel column chromatography to obtain 1.0 g of 1-(4-bromophenyl)-2-phenyl-1H-benzimidazole (52% yield).
Name
N-[2-(4-bromophenylamino)phenyl]benzamide
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2.1 g
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30 mL
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0.6 g
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Synthesis routes and methods III

Procedure details

2.1 g (5.7 mmol) of N-[2-(4-bromophenylamino)phenyl]benzamide was suspended in 30 mL of xylene. To the resulting suspension, 0.6 g (2.9 mmol) of p-toluenesulfonic acid monohydrate was added, and the resultant was subjected to azeotropic dehydration while heating under reflux for 3 hours. After allowing it to be cool, ethyl acetate, methylene chloride and water were added to the reaction solution, and unsoluble matters were filtered off. An organic phase was extracted from a mother solution, washed with water and saturated saline, and dried with anhydrous sodium sulfate. The solvent was distilled off under a reduced pressure. Residues were purified by silica gel column chromatography, whereby 1.0 g of slightly pinky white crystals of 1-(4-bromophenyl)-2-phenyl-1H-benzimidazole were obtained (yield 52%).
Name
N-[2-(4-bromophenylamino)phenyl]benzamide
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Synthesis routes and methods IV

Procedure details

2.1 g (5.7 mmol) of N-[2-(4-bromophenylamino)phenyl]benzamide was suspended in 30 mL of xylene. After the addition of 0.6 g (2.9 mmol) of p-toluenesulfonic acid monohydrate, the mixture was subjected to azeotropic dehydration under reflux for 3 hours. After allowing the reaction solution to cool, ethyl acetate, methylene chloride, and water were added to the reaction solution, and an insoluble component was removed by filtration. The organic phase was extracted from the mother filtrate, washed with water and a saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 1.0 g of 1-(4-bromophenyl)-2-phenyl-1H-benzimidazole as a slightly pinkish white crystal (yield: 52%).
Name
N-[2-(4-bromophenylamino)phenyl]benzamide
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2.1 g
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reactant
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0.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-(4-Bromophenyl)-2-phenylbenzimidazole being investigated as a host material for LEECs?

A: Traditional LEECs often rely on ionic transition-metal complexes (iTMCs) which, while efficient, contain expensive rare metals []. 1-(4-Bromophenyl)-2-phenylbenzimidazole, a carbazole-based organic small molecule, is being explored as a more cost-effective host material for these iTMC guests. Research indicates that it can effectively blue-shift the emission of iTMCs, a desirable property for LEEC applications [].

Q2: How does the structure of 1-(4-Bromophenyl)-2-phenylbenzimidazole impact its performance as a host material in LEECs?

A: Single-crystal X-ray diffraction analysis revealed that 1-(4-Bromophenyl)-2-phenylbenzimidazole exhibits distinct head-to-tail interactions in its solid-state structure []. This arrangement contributes to favorable charge transport and energy transfer properties within the LEEC device. Additionally, compared to its derivatives with methoxy or tert-butyl substituents, 1-(4-Bromophenyl)-2-phenylbenzimidazole demonstrates smaller spacing between successive HOMO and LUMO levels, further enhancing charge transport and energy transfer efficiency [].

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